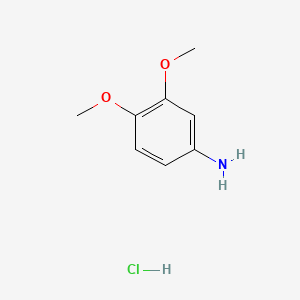

3,4-Dimethoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQXLLAHSKZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189055 | |

| Record name | 3,4-Dimethoxyanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35589-32-3 | |

| Record name | Benzenamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35589-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxyaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3,4-Dimethoxyaniline hydrochloride, a pivotal chemical intermediate in the landscape of pharmaceutical and materials science. From its fundamental physicochemical properties to its intricate synthesis and diverse applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development.

Core Compound Identity and Properties

This compound is the hydrochloride salt of 3,4-Dimethoxyaniline. The addition of hydrochloric acid to the basic amine group of 3,4-Dimethoxyaniline increases its polarity and aqueous solubility, which can be advantageous in various synthetic and biological applications.

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 27840-37-9 | |

| PubChem CID | 118245 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1] |

| Molecular Weight | 189.64 g/mol |

Physicochemical Properties of the Free Base (3,4-Dimethoxyaniline)

While specific data for the hydrochloride salt is less abundant, the properties of the free base (CAS: 6315-89-5) provide a foundational understanding. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.

| Property | Value | Source |

| Appearance | Brown powder | [2] |

| Molecular Weight | 153.18 g/mol | [3][4][5] |

| Melting Point | 85-89 °C | [6] |

| Boiling Point | 174-176 °C at 22 mmHg | [6] |

| Solubility | Slightly soluble in water | [2] |

| Purity | Typically >98% |

Synthesis and Manufacturing

The synthesis of this compound is a two-step process that begins with the synthesis of the free base, 3,4-Dimethoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3,4-Dimethoxyaniline (Free Base)

A common synthetic route involves the nitration of 1,2-dimethoxybenzene, followed by the reduction of the resulting nitro compound.[7]

Step 1: Nitration of 1,2-Dimethoxybenzene

1,2-Dimethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (0-5°C) to yield 1,2-dimethoxy-4-nitrobenzene.[7] The reaction is highly exothermic and requires careful temperature management to prevent side reactions.

Step 2: Reduction of 1,2-dimethoxy-4-nitrobenzene

The nitro group of 1,2-dimethoxy-4-nitrobenzene is then reduced to an amine group. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8] This reduction is typically carried out in a solvent like ethanol.

Caption: Synthesis workflow for this compound.

Formation of the Hydrochloride Salt

To obtain this compound, the synthesized free base is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed, and dried.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of analytical techniques is employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound.[9] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can effectively separate the main compound from any impurities.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound by identifying its molecular ion peak.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the positions of the methoxy and amine groups on the aromatic ring.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the methoxy groups.[2]

Applications in Drug Development and Research

3,4-Dimethoxyaniline and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of biologically active molecules and materials.[10]

Pharmaceutical Intermediates

This compound serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[10] Its substituted aniline structure is a common motif in many drug candidates.

Agrochemicals

In the agrochemical industry, 3,4-Dimethoxyaniline is used in the formulation of herbicides, pesticides, and fungicides.[10]

Dyes and Pigments

The aromatic amine functionality of 3,4-Dimethoxyaniline makes it a useful intermediate in the production of azo dyes and other pigments.

Safety and Handling

3,4-Dimethoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. The compound is also sensitive to prolonged exposure to light.[2]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

-

ChemBK. (2024, April 9). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118245, this compound. Retrieved from [Link]

Sources

- 1. This compound | C8H12ClNO2 | CID 118245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3,4-Dimethoxyaniline, 98+% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. Synthesis of 3,4-Dimethoxyaniline | Semantic Scholar [semanticscholar.org]

- 8. 3,4-Diethoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sarnachemicals.com [sarnachemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethoxyaniline Hydrochloride

For Immediate Release: A Comprehensive Analysis for Scientific Professionals

Introduction

3,4-Dimethoxyaniline hydrochloride, a key organic intermediate, is a compound of significant interest within the pharmaceutical and chemical synthesis sectors.[1] Its hydrochloride salt form often provides enhanced stability and solubility, crucial attributes for consistent performance in various applications. This guide, prepared for researchers, scientists, and professionals in drug development, offers a detailed exploration of its core physicochemical properties. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining safety and stability throughout its lifecycle.

Chemical Identity and Core Properties

This compound is the salt derived from the aromatic amine 3,4-dimethoxyaniline. The presence of the methoxy groups on the benzene ring significantly influences its electronic properties and reactivity.

Chemical Structure:

-

IUPAC Name: this compound

-

Synonyms: 4-Aminoveratrole hydrochloride

-

Molecular Formula: C₈H₁₂ClNO₂

-

Molecular Weight: 189.64 g/mol

The fundamental physicochemical properties of the free base, 3,4-dimethoxyaniline, provide a baseline for understanding the hydrochloride salt.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 85-89 °C (for free base) | [3][4] |

| Boiling Point | 174-176 °C at 22 mmHg (for free base) | [5] |

| Solubility | Slightly soluble in water; soluble in methanol.[2][6] | [2][6] |

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of 3,4-dimethoxyaniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. For 3,4-dimethoxyaniline in a deuterated solvent like CDCl₃, the following characteristic shifts are observed:

-

¹H NMR: The proton NMR spectrum will typically show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) group protons. The aromatic protons appear as a multiplet in the aromatic region, while the two methoxy groups give rise to sharp singlets around 3.8 ppm.[7] The amine protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework, with distinct signals for the two methoxy carbons and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present. Key characteristic absorption bands for 3,4-dimethoxyaniline include:

-

N-H Stretching: The amine group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: Aromatic amine C-N stretching is typically observed around 1250-1360 cm⁻¹.

-

C-O Stretching: The methoxy groups will show strong C-O stretching bands.

-

Aromatic C-H and C=C Stretching: These are observed at their typical frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The aromatic ring and the amine group constitute the chromophore, which absorbs UV radiation. The absorption maxima are influenced by the solvent and the pH of the solution.

Chromatographic Purity and Assay: A Validated HPLC-UV Protocol

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active ingredients. A robust, validated HPLC method is critical for quality control.

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method is the logical choice for a molecule like 3,4-dimethoxyaniline. The nonpolar stationary phase (e.g., C18) effectively retains the moderately polar analyte, allowing for separation from nonpolar and highly polar impurities. UV detection is ideal due to the strong chromophore in the molecule.

Step-by-Step Experimental Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase Preparation:

-

Component A: Deionized water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[8]

-

Component B: Acetonitrile with 0.1% formic acid.

-

The use of an acidic modifier in the mobile phase ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis analysis)

-

Gradient Elution: A gradient from a low to a high percentage of organic solvent (Acetonitrile) is often employed to ensure the elution of any potential impurities with different polarities.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample and record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Caption: High-level workflow for HPLC purity analysis.

Stability, Storage, and Safety

Chemical Stability

3,4-Dimethoxyaniline is sensitive to prolonged exposure to light.[9] The product is generally stable under normal handling and storage conditions.[10] As an aromatic amine, it can be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[9][10]

Storage Recommendations

To ensure the integrity of the compound, the following storage conditions are recommended:

-

Container: Keep the container tightly closed when not in use.[10]

-

Atmosphere: Store under an inert gas as the material can be hygroscopic.[10]

-

Temperature and Environment: Store in a dry, cool, and well-ventilated area, away from heat and ignition sources.[9][10] For long-term storage, refrigeration is advised.[9]

Safety and Handling

This compound is harmful if swallowed and may cause skin irritation.[5][9] It is imperative to handle this chemical in accordance with good industrial hygiene and safety procedures.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In environments where dust may be generated, a NIOSH-approved respirator is recommended.[9]

-

Handling: Ensure good ventilation of the workstation.[10] Avoid breathing dust and prevent contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[10] Always wash hands thoroughly after handling.[10]

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective and safe use in research and development. This guide provides a comprehensive overview of its chemical identity, analytical characterization, and stability considerations. By employing robust analytical methodologies like the HPLC protocol detailed herein, scientists can ensure the quality and consistency of this important chemical intermediate, paving the way for successful outcomes in their synthetic and developmental endeavors.

References

-

SIELC Technologies. (n.d.). Separation of 3,4-Dimethoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Max-Planck-Institut für Chemische Energiekonversion. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). 3,4-Dimethoxyaniline (4-Aminoveratrole). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxyaniline. Retrieved from [Link]

-

Chemsrc. (2025). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3,4-Dimethoxyaniline, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;.... Retrieved from [Link]

-

ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline..... Retrieved from [Link]

-

University College Dublin. (n.d.). Synthesis of 3-Nitroindoles by Sequential Paired Electrolysis - Supporting Information. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA). Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. Retrieved from [Link]

-

ChemBK. (2024). 3,4-Dimethoxyaniline. Retrieved from [Link]

Sources

- 1. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5 - Sarna Chemicals [sarnachemicals.com]

- 2. 3,4-Dimethoxyaniline | 6315-89-5 | TCI AMERICA [tcichemicals.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 3,4-Dimethoxyaniline, 98% 6315-89-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 3,4-Dimethoxyaniline, 98+% | Fisher Scientific [fishersci.ca]

- 7. 4-Aminoveratrole(6315-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. Separation of 3,4-Dimethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3,4-Dimethoxyaniline Hydrochloride: Properties, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of 3,4-Dimethoxyaniline hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications.

Core Chemical Identity and Molecular Weight

This compound is the hydrochloride salt of 3,4-Dimethoxyaniline, also known as 4-Aminoveratrole. The addition of hydrochloric acid to the basic aniline compound increases its stability and water solubility, which can be advantageous for certain applications.

The molecular weight of the parent compound, 3,4-Dimethoxyaniline, is 153.18 g/mol .[1][2][3][4] The hydrochloride salt has a molecular weight of 189.64 g/mol .[5]

Physicochemical Properties

Understanding the physicochemical properties of 3,4-Dimethoxyaniline and its hydrochloride salt is crucial for its effective use in experimental settings. These properties influence its reactivity, solubility, and handling requirements.

| Property | 3,4-Dimethoxyaniline | This compound | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ | [1][2][4][6] |

| Molecular Weight | 153.18 g/mol | 189.64 g/mol | [1][2][3][4][5] |

| CAS Number | 6315-89-5 | 35589-32-3 | [1][2][6][7] |

| Appearance | Light yellow to brown crystalline powder | Not specified, likely a crystalline solid | [2][6][7][8] |

| Melting Point | 85-89 °C | Not specified | [1][3][8] |

| Boiling Point | 174-176 °C at 22 mmHg | Not specified | [1][8] |

| Solubility | Slightly soluble in water | More soluble in water than the free base | [2] |

Synthesis and Formulation Considerations

The synthesis of 3,4-Dimethoxyaniline typically involves the nitration of 3,4-dimethoxybenzene followed by reduction of the resulting 3,4-dimethoxynitrobenzene.[9] One common method utilizes a mixed acid (HNO₃-H₂SO₄) for nitration and subsequent reduction using a catalyst like Raney-Nickel under hydrogen pressure.[9] The hydrochloride salt is then prepared by treating the aniline with hydrochloric acid.

The choice between using the free base or the hydrochloride salt in an experimental workflow is a critical decision. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, which can be beneficial for reactions conducted in such systems or for preparing stock solutions. However, for reactions requiring the free amine, the hydrochloride salt would need to be neutralized with a base.

Applications in Research and Drug Development

3,4-Dimethoxyaniline is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][10] Its chemical structure, featuring a reactive amine group and two methoxy groups on the benzene ring, allows for a variety of chemical transformations.

Key applications include:

-

Pharmaceutical Intermediates: It serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[6][10] For instance, it is used in the synthesis of 2-aminothiazoles, which are being investigated as sphingosine kinase inhibitors, and pyridine-3-carboxamide-6-yl-ureas with antimicrobial properties.[10] It is also a known intermediate in the synthesis of the targeted cancer therapy, Cabozantinib.[11]

-

Dyes and Pigments: It is an intermediate in the production of azo dyes.[10]

-

Agrochemicals: This compound is utilized in the formulation of herbicides, pesticides, and fungicides.[6][10]

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a hypothetical pharmaceutical intermediate.

Caption: A generalized workflow for the use of this compound.

Experimental Protocol: Synthesis of an N-Acylated Derivative

This protocol provides a step-by-step methodology for the N-acylation of 3,4-Dimethoxyaniline, a common reaction in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl chloride

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

Dissolution and Neutralization: In a 100 mL round-bottom flask, dissolve 1.89 g (10 mmol) of this compound in 20 mL of anhydrous DCM.

-

Basification: To the stirred solution, add 2.8 mL (20 mmol) of triethylamine (TEA) dropwise at 0 °C (ice bath). The TEA serves to neutralize the hydrochloride salt and act as a base to quench the HCl generated during the acylation.

-

Acylation: While maintaining the temperature at 0 °C, add 0.78 mL (11 mmol) of acetyl chloride dropwise to the reaction mixture. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

3,4-Dimethoxyaniline and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed or in contact with skin.[2] May cause skin irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[5][8]

Conclusion

This compound is a chemical of significant interest due to its versatile applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, including its molecular weight, is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding to aid scientists in their work with this important compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Dimethoxyaniline: A Key Pharmaceutical Intermediate from a Trusted Chinese Manufacturer.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxyaniline 98 6315-89-5.

- Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline. Semantic Scholar.

- National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,4-Dimethoxyaniline | 6315-89-5.

- Otto Chemie Pvt. Ltd. (n.d.). 3,4-Dimethoxyaniline, 98% 6315-89-5.

- Fisher Scientific. (2007). SAFETY DATA SHEET - 3,4-Dimethoxyaniline.

- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxyaniline | CAS 6315-89-5.

- Pharmaffiliates. (n.d.). 3,4-Dimethoxyaniline | CAS No : 6315-89-5.

Sources

- 1. 3,4-Dimethoxyaniline 98 6315-89-5 [sigmaaldrich.com]

- 2. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxyaniline, 98% 6315-89-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. scbt.com [scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sarnachemicals.com [sarnachemicals.com]

- 7. 3,4-Dimethoxyaniline | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis of 3,4-Dimethoxyaniline | Semantic Scholar [semanticscholar.org]

- 10. nbinno.com [nbinno.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

solubility of 3,4-Dimethoxyaniline hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dimethoxyaniline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the fundamental physicochemical principles governing the dissolution of this salt. We delve into the interplay between the solute's properties and the solvent's characteristics, offering a predictive framework for solubility behavior. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes established chemical theories with practical, field-proven methodologies. It provides a robust theoretical framework, a qualitative guide to solubility in various solvent classes, and a detailed experimental protocol for researchers to determine precise solubility values in their own laboratories.

Introduction: The Critical Role of Solubility

3,4-Dimethoxyaniline is a key building block in the synthesis of various pharmaceutical agents and fine chemicals.[1][2][3] The hydrochloride salt is often prepared to improve handling, stability, and, in many cases, aqueous solubility. However, for synthetic reactions, purification, and formulation development, understanding its solubility in non-aqueous, organic solvents is paramount.[4][5] Solubility dictates the choice of reaction media, impacts crystallization and purification strategies, and is a critical parameter in the development of non-aqueous formulations.[5][6]

This guide addresses the core challenge faced by scientists: predicting and determining the solubility of an amine hydrochloride salt in a diverse range of organic media. We will explore the energetic tug-of-war between the crystal lattice energy of the salt and the solvation energy provided by the solvent, a concept central to the dissolution process.

Physicochemical Foundations of Solubility

To understand the solubility of this compound, one must first appreciate the properties of the molecule and the nature of ionic salts. The free base, 3,4-Dimethoxyaniline, is a polar aromatic amine with a molecular weight of 153.18 g/mol .[7] The presence of the two methoxy groups and the amine group makes it a polar molecule.[7]

Upon protonation with hydrochloric acid, it forms an ammonium salt, [R-NH3]⁺Cl⁻. This transformation from a neutral molecule to an ionic salt drastically alters its physical properties and solubility profile. The primary factors governing its solubility are:

-

Lattice Energy: The strength of the electrostatic forces holding the ammonium cations and chloride anions together in the solid crystal lattice. This energy must be overcome for dissolution to occur.[8]

-

Solvation Energy: The energy released when solvent molecules arrange themselves around the individual ions.[9]

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capability of the solvent are the most critical factors determining its ability to solvate the ions.[10]

The fundamental principle is that dissolution is favorable only when the solvation energy is sufficient to overcome the crystal lattice energy.

The "Like Dissolves Like" Principle for Salts

The adage "like dissolves like" is a powerful starting point.[9] For an ionic salt like this compound, a "like" solvent is one that can effectively stabilize the separated positive (ammonium) and negative (chloride) ions.[11][12]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are generally the best organic solvents for amine salts. Their high polarity and ability to act as hydrogen bond donors allow them to solvate both the cation (via the oxygen lone pair) and the anion (via the hydroxyl proton).[10][13]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have high dipole moments but lack a hydrogen atom on an electronegative atom.[10] They can effectively solvate the cation through their negative dipole (e.g., the oxygen in acetone), but they are less effective at solvating the chloride anion. Consequently, solubility is typically lower than in protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and no significant dipole moment.[8][11] They cannot effectively solvate ions and are thus very poor solvents for salts. The energetically unfavorable interaction leads to extremely low or negligible solubility.[14][15]

Qualitative Solubility Profile of this compound

While precise, publicly available quantitative data is limited, a qualitative and predictive solubility profile can be constructed based on the physicochemical principles discussed. The following table serves as a guide for solvent selection.

| Solvent Class | Example Solvents | Key Properties | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High Polarity, H-Bond Donor & Acceptor | High to Moderate | Excellent solvation of both cation and anion through dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High Polarity, H-Bond Acceptor Only | Moderate to Low | Good solvation of the ammonium cation, but poor solvation of the chloride anion, limiting overall solubility. |

| Polar Aprotic (Ketone) | Acetone | Moderate Polarity, H-Bond Acceptor | Low | Lower polarity and less effective cation solvation compared to DMSO or DMF. |

| Ethers | Tetrahydrofuran (THF) | Low Polarity | Very Low to Insoluble | Insufficient polarity to stabilize the dissociated ions effectively. |

| Halogenated | Dichloromethane (DCM) | Moderate Polarity, Non-protic | Very Low to Insoluble | While polar, lacks the strong ion-solvating ability of protic or highly polar aprotic solvents. |

| Aromatic Hydrocarbon | Toluene | Non-Polar | Insoluble | Lacks the polarity required to overcome the crystal lattice energy. |

| Aliphatic Hydrocarbon | Hexane, Heptane | Non-Polar | Insoluble | Cannot provide any significant solvation energy for the ions. |

Disclaimer: This table is predictive and based on general principles of salt solubility. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through direct experimentation.[16] The equilibrium shake-flask method is a robust and widely accepted technique.[17]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

This compound (pure solid)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[17]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.[17]

-

Phase Separation: After equilibration, remove the vial and let it stand in the temperature bath without agitation for several hours to allow the excess solid to settle. This step is crucial to avoid contamination of the sample.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This removes any suspended microcrystals.[17]

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 3,4-Dimethoxyaniline.

-

Calculation: Calculate the original solubility in mg/mL or g/L, accounting for the dilution factor.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Dissolution energetics of an amine hydrochloride salt.

Conclusion

The is governed by a balance of forces at the molecular level. As an ionic salt, its dissolution requires a solvent capable of overcoming a significant crystal lattice energy through powerful ion-solvent interactions. Polar protic solvents like methanol and ethanol are the most effective due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and strong dipole interactions. Conversely, non-polar solvents such as hexane and toluene are entirely unsuitable. For drug development and chemical synthesis, a systematic approach using the predictive framework and the experimental protocol outlined in this guide will enable researchers to make informed decisions for solvent selection, leading to more efficient and successful outcomes.

References

-

Homework.Study.com. (n.d.). Would a salt be more soluble in polar or apolar solvents? Retrieved from [Link]

-

Bio-Pedia. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

Prezi. (n.d.). The Relationship Between Salt Solubility and Solvent Polarity. Retrieved from [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

-

He, Y. et al. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

-

Ottokemi. (n.d.). 3,4-Dimethoxyaniline, 98%. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxyaniline. Retrieved from [Link]

Sources

- 1. 3,4-Dimethoxyaniline, 98% 6315-89-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. 3,4-Dimethoxyaniline, 98+% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. open.umich.edu [open.umich.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. caymanchem.com [caymanchem.com]

- 11. homework.study.com [homework.study.com]

- 12. reddit.com [reddit.com]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

synthesis of 3,4-Dimethoxyaniline hydrochloride from 3,4-dimethoxynitrobenzene

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyaniline Hydrochloride from 3,4-Dimethoxynitrobenzene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The narrative is structured to provide not only procedural steps but also the underlying chemical principles, ensuring a deep understanding for researchers, chemists, and drug development professionals. The focus is on the reduction of the aromatic nitro compound, 3,4-dimethoxynitrobenzene, a common and efficient pathway to the desired aniline.[3]

Strategic Overview: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a cornerstone transformation in organic synthesis.[4] The resulting anilines are versatile building blocks, particularly 3,4-dimethoxyaniline (also known as 4-aminoveratrole), which serves as a precursor for various active pharmaceutical ingredients (APIs).[1][2]

Two primary, industrially relevant methodologies are employed for this reduction:

-

Catalytic Hydrogenation: A clean and highly efficient method utilizing a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a hydrogen source.

-

Metal-Acid Reduction: A classic, robust method involving a reducing metal (e.g., Tin, Iron) in a strong acidic medium.

This guide will explore the mechanistic intricacies and practical execution of both pathways.

Unveiling the Reaction Mechanisms

Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. Both methods, while achieving the same net transformation, proceed through distinct reactive intermediates.

Catalytic Hydrogenation Pathway

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves a stepwise reduction of the nitro group.[4][5]

The process unfolds as follows:

-

Adsorption: Both molecular hydrogen (H₂) and the substrate, 3,4-dimethoxynitrobenzene, adsorb onto the active sites of the catalyst surface (e.g., Pd/C).

-

Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.[6]

-

Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. This multi-step process is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final aniline product is formed.[5][6][7]

-

Desorption: The final product, 3,4-dimethoxyaniline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Caption: Stepwise reduction via catalytic hydrogenation.

Metal-Acid Reduction Pathway

The reduction using metals like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) is a classic method that relies on single electron transfers from the metal.[8][9]

The mechanism involves:

-

Electron Transfer: The metal acts as the reducing agent, donating electrons. For instance, tin is oxidized from Sn(0) to Sn(II) and subsequently to Sn(IV).

-

Protonation: The acidic medium (HCl) provides protons (H⁺) that facilitate the reaction, particularly the protonation of oxygen atoms in the nitro group and its intermediates, making them good leaving groups (as H₂O).[9]

-

Intermediate Formation: Similar to catalytic hydrogenation, the reaction is believed to pass through nitroso and hydroxylamine intermediates.[8] The final product is initially formed as an ammonium salt complex due to the acidic conditions.

-

Liberation of Amine: A final workup step with a strong base is required to neutralize the acid and deprotonate the ammonium salt, liberating the free aniline.

Caption: Electron transfer mechanism in metal-acid reduction.

Field-Proven Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis. Adherence to safety protocols is mandatory.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. A study describes a similar process using Raney-Ni as the catalyst in an autoclave.[10]

Table 1: Reagents and Equipment for Catalytic Hydrogenation

| Item | Description | Purpose |

| Starting Material | 3,4-Dimethoxynitrobenzene | Reactant |

| Catalyst | Raney-Ni or 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst |

| Solvent | Ethanol or Methanol | Reaction medium |

| Hydrogen Source | Hydrogen gas (cylinder) | Reducing agent |

| Apparatus | Autoclave or Parr Hydrogenator | High-pressure reaction vessel |

| Inert Gas | Nitrogen or Argon | For purging the system |

Step-by-Step Methodology:

-

Reactor Charging: In a suitable high-pressure reactor (autoclave), charge 3,4-dimethoxynitrobenzene (1.0 eq), ethanol (sufficient to ensure stirring), and the catalyst (e.g., Raney-Ni, ~5-10% by weight of the substrate).

-

System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Pressurization: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 1.6 MPa).[10]

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80-100°C).[10][11] The reaction is exothermic, and the temperature may need to be controlled.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

-

Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

-

Catalyst Removal: Open the reactor and filter the mixture through a pad of Celite to carefully remove the pyrophoric catalyst. Caution: The catalyst must be kept wet with solvent at all times to prevent ignition upon contact with air.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 3,4-dimethoxyaniline as an oil or solid.

Protocol 2: Metal-Acid Reduction with Stannous Chloride

This is a classic benchtop method that avoids the need for high-pressure equipment. The reaction is highly exothermic.[12]

Table 2: Reagents and Equipment for SnCl₂ Reduction

| Item | Description | Purpose |

| Starting Material | 3,4-Dimethoxynitrobenzene | Reactant |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Electron donor |

| Acid | Concentrated Hydrochloric Acid (HCl) | Proton source |

| Solvent | Ethanol | Reaction medium |

| Base | Sodium Hydroxide (NaOH) solution (e.g., 30-40%) | Neutralization and amine liberation |

| Extraction Solvent | Diethyl ether or Ethyl acetate | Product extraction |

| Apparatus | Round-bottom flask, reflux condenser, dropping funnel | Standard glassware |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3,4-dimethoxynitrobenzene (1.0 eq) and ethanol.

-

Reagent Preparation: In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated hydrochloric acid.

-

Addition: Cool the reaction flask in an ice bath. Add the SnCl₂/HCl solution dropwise via the dropping funnel, maintaining the internal temperature below 30-40°C. The reaction is highly exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-60°C) may be applied to drive the reaction to completion.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add a concentrated solution of NaOH with vigorous stirring until the mixture is strongly alkaline (pH > 12). This will precipitate tin salts as tin(IV) hydroxide and liberate the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dimethoxyaniline.

Product Isolation: Formation and Purification of the Hydrochloride Salt

The free amine product is often an oil or low-melting solid that is susceptible to air oxidation, resulting in discoloration.[13] Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[13][14]

-

Dissolution: Dissolve the crude 3,4-dimethoxyaniline in a suitable solvent such as isopropanol, ethanol, or diethyl ether.

-

Acidification: Slowly add concentrated HCl dropwise with stirring, or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

-

Crystallization: Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

-

Filtration: Collect the white or off-white crystalline product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether) to remove residual impurities.

-

Drying: Dry the product under vacuum to yield pure this compound.

For very high purity, the hydrochloride salt can be further purified by recrystallization from a solvent system like an ethanol/water mixture.[13]

Quality Control and Characterization

The identity and purity of the final product must be confirmed through analytical methods.

Table 3: Physical and Spectroscopic Properties of 3,4-Dimethoxyaniline

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [15] |

| Molecular Weight | 153.18 g/mol | [15][16] |

| Appearance | Brownish or reddish-brown crystalline powder/lumps (free base) | [3][16] |

| Melting Point | 87-90 °C (free base) | |

| CAS Number | 6315-89-5 (free base) | [15][16] |

| CAS Number | 35589-32-3 (hydrochloride salt) | [14] |

Analytical Techniques:

-

¹H NMR: Expect signals corresponding to the three aromatic protons, the two distinct methoxy groups (~3.8-3.9 ppm), and the amine protons (which may be broad).

-

FT-IR (cm⁻¹): Look for characteristic N-H stretches (typically two bands for a primary amine around 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches from the methoxy groups (~2800-3000 cm⁻¹), and strong C-O ether stretches (~1200-1250 cm⁻¹).

-

HPLC: The primary method for determining purity, typically aiming for >98%.[1][3]

Overall Synthesis Workflow

The entire process, from starting material to purified product, can be visualized as a multi-stage workflow.

Caption: General workflow for the synthesis of 3,4-dimethoxyaniline HCl.

Critical Safety and Handling Protocols

Chemical synthesis requires strict adherence to safety measures to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and compatible chemical-resistant gloves.[17][18]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[19]

-

Reagent Hazards:

-

3,4-Dimethoxynitrobenzene: Toxic if swallowed or inhaled.[20]

-

3,4-Dimethoxyaniline: Harmful if swallowed and causes skin and eye irritation.[17]

-

Catalysts (Pd/C, Raney-Ni): Can be pyrophoric (ignite spontaneously in air), especially after use. Never allow the catalyst to dry; handle as a wet slurry.

-

Hydrogen Gas: Extremely flammable. Ensure the reaction setup is free from leaks and eliminate all potential ignition sources.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive and can cause severe burns. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Heavy metal waste (tin salts, palladium catalyst) must be collected in designated, labeled containers.

References

- 1. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5 - Sarna Chemicals [sarnachemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis of 3,4-Dimethoxyaniline | Semantic Scholar [semanticscholar.org]

- 11. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 3,4-Dimethoxyaniline HCl Genotoxic Impurity Qualified Reference Standard - Acanthus Research [acanthusresearch.com]

- 15. scbt.com [scbt.com]

- 16. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. synquestlabs.com [synquestlabs.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Safety Guideline [chemtrack.org]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dimethoxyaniline

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4-Dimethoxyaniline (also known as 4-Aminoveratrole), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectral features of this molecule, offers detailed assignments of chemical shifts and coupling constants, and presents a validated experimental protocol for data acquisition. By integrating foundational theory with practical insights, this guide serves as an authoritative resource for the characterization of 3,4-Dimethoxyaniline and related substituted aromatic compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and chemical environment of a sample.[2] For a molecule such as 3,4-Dimethoxyaniline, ¹H and ¹³C NMR are fundamental characterization techniques.

-

¹H NMR Spectroscopy measures the resonance of hydrogen nuclei (protons). The spectrum provides four key pieces of information:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[2]

-

Chemical Shift (δ): Reveals the electronic environment of each proton. Aromatic protons, for instance, are significantly deshielded and appear downfield (6.5-8.5 ppm) due to the ring current effect.[3][4]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity): Arises from spin-spin coupling between neighboring non-equivalent protons and provides information on the connectivity of atoms.

-

-

¹³C NMR Spectroscopy measures the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct map of the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm region.[4]

The unique arrangement of an amino group and two methoxy groups on the benzene ring of 3,4-Dimethoxyaniline creates a distinct and predictable NMR fingerprint, which we will explore in detail.

Structural Features and Predicted NMR Environment

The structure of 3,4-Dimethoxyaniline features a benzene ring with three substituents: an electron-donating amino group (-NH₂) at C1 and two electron-donating methoxy groups (-OCH₃) at C3 and C4. This substitution pattern dictates the electronic environment and, consequently, the NMR spectrum.

The electron-donating nature of both the amino and methoxy groups increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to each substituent. This increased shielding generally shifts the signals of the attached protons and carbons to a higher field (upfield) compared to unsubstituted benzene (δ 7.3 ppm in ¹H NMR).[4]

Figure 1: Molecular Structure of 3,4-Dimethoxyaniline with IUPAC numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3,4-Dimethoxyaniline is expected to show five distinct signals corresponding to the three aromatic protons, the two methoxy groups, and the amino group protons.

Aromatic Region (δ 6.0-7.0 ppm)

The three aromatic protons (H2, H5, H6) are chemically non-equivalent and give rise to a characteristic splitting pattern.

-

H2: This proton is ortho to the -NH₂ group and meta to the -OCH₃ group at C3. It will appear as a doublet, split by the neighboring H6 proton (meta coupling, J ≈ 2-3 Hz).

-

H5: This proton is ortho to the -OCH₃ group at C4 and meta to the -NH₂ group. It will be split by the adjacent H6 proton (ortho coupling, J ≈ 7-10 Hz).[5] This signal is expected to be a doublet of doublets.

-

H6: This proton is situated between H2 and H5. It is split by H5 (ortho coupling) and H2 (meta coupling), resulting in a doublet of doublets.

The powerful electron-donating resonance effect of the amino group and the two methoxy groups shields these protons, causing them to appear at a relatively high field for aromatic protons.

Methoxy Group Region (δ 3.5-4.0 ppm)

The two methoxy groups at C3 and C4 are chemically non-equivalent. However, their electronic environments are very similar, often resulting in two closely spaced singlets, or sometimes a single overlapping singlet integrating to 6 protons, depending on the solvent and spectrometer resolution.[6] Each singlet represents three equivalent methyl protons.[6]

Amino Group Region (δ ~3.5 ppm)

The two protons of the amino group (-NH₂) are chemically equivalent and typically appear as a single, often broad, signal. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal will integrate to two protons.[7]

Summary of ¹H NMR Data

The following table summarizes the expected and commonly reported ¹H NMR spectral data for 3,4-Dimethoxyaniline in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~6.75 | d | J ≈ 8.2 | 1H |

| H5 | ~6.30 | dd | J ≈ 8.2, 2.4 | 1H |

| H2 | ~6.25 | d | J ≈ 2.4 | 1H |

| -OCH₃ (C4) | ~3.85 | s | - | 3H |

| -OCH₃ (C3) | ~3.82 | s | - | 3H |

| -NH₂ | ~3.5 (broad) | s (br) | - | 2H |

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Analysis of the ¹³C NMR Spectrum

Due to the lack of symmetry in the substitution pattern, all eight carbon atoms in 3,4-Dimethoxyaniline are chemically non-equivalent, leading to eight distinct signals in the ¹³C NMR spectrum.[2]

Aromatic Region (δ 100-150 ppm)

The chemical shifts of the six aromatic carbons are heavily influenced by the substituent effects.

-

C3 & C4 (ipso-carbons to -OCH₃): These carbons are directly attached to the electronegative oxygen atoms and are expected to be significantly deshielded, appearing far downfield.

-

C1 (ipso-carbon to -NH₂): The carbon bearing the amino group will also be downfield, but its shift is modulated by the strong electron-donating character of nitrogen.

-

C2, C5, C6 (protonated carbons): The chemical shifts of these carbons are influenced by the combined ortho, meta, and para effects of the three substituents. The strong electron-donating nature of the substituents will shield these carbons, causing them to appear at a higher field (more upfield) compared to the substituted carbons.

Methoxy Carbon Region (δ 55-65 ppm)

The two methoxy carbons are non-equivalent and will produce two distinct signals. The typical chemical shift for aromatic methoxy carbons is around 56 ppm.[8] Variations from this value can sometimes be attributed to conformational effects or steric interactions.[9][10]

Summary of ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for 3,4-Dimethoxyaniline in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C4 | ~149.5 | ipso-C, attached to -OCH₃ |

| C3 | ~144.0 | ipso-C, attached to -OCH₃ |

| C1 | ~139.5 | ipso-C, attached to -NH₂ |

| C6 | ~112.0 | CH, ortho to C1, meta to C4 |

| C5 | ~104.0 | CH, meta to C1, ortho to C4 |

| C2 | ~100.5 | CH, ortho to C1, ortho to C3 |

| -OCH₃ (C4) | ~56.5 | Methoxy Carbon |

| -OCH₃ (C3) | ~56.0 | Methoxy Carbon |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for the preparation and analysis of a 3,4-Dimethoxyaniline sample.

Materials and Reagents

-

3,4-Dimethoxyaniline (≥98% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

-

Vortex mixer

Sample Preparation Workflow

Figure 2: Standard workflow for NMR sample preparation and data processing.

Spectrometer Parameters

-

Spectrometer: 400 MHz or higher is recommended for better resolution.

-

¹H Acquisition:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C Acquisition:

-

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Conclusion

The ¹H and ¹³C NMR spectra of 3,4-Dimethoxyaniline provide a wealth of structural information that is readily interpretable. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,3,4-trisubstitution pattern, while the distinct signals for the methoxy and amino groups confirm the identity of the functional groups. The ¹³C spectrum complements this data by providing a complete map of the carbon framework. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this important chemical intermediate, ensuring analytical accuracy in research and development settings.

References

-

Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link][8][9]

-

National Center for Biotechnology Information (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Available at: [Link]

-

Al-Tahhan, G., et al. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. Available at: [Link][11]

-

ResearchGate. (n.d.). Table 1. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm]... Available at: [Link][10]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link][6]

-

Duddeck, H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. Available at: [Link][12]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Available at: [Link][13]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link][3]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyaniline. PubChem. Available at: [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link][4]

-

Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Available at: [Link][7]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link][5]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link][2]

-

Max Planck Institute. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link][14]

-

Physics Forums. (2016). NMR Signals & Peaks of Di-Substituted Benzene Rings. Available at: [Link][15]

-

Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? r/chemhelp. Available at: [Link][16]

-

Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA). Available at: [Link][1]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. azooptics.com [azooptics.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. proprep.com [proprep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 12. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. physicsforums.com [physicsforums.com]

- 16. reddit.com [reddit.com]

Technical Guide: Spectroscopic Characterization of 3,4-Dimethoxyaniline using FT-IR and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of 3,4-Dimethoxyaniline (DMA), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This document details the expert application of Fourier Transform Infrared (FT-IR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) for the unambiguous identification and structural elucidation of this compound. We will explore the causality behind the experimental protocols, interpret the resulting spectral data with field-proven insights, and present a validated fragmentation pathway. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust and reliable methodology for the characterization of aromatic amine compounds.

Compound Overview: 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline, also known as 4-Aminoveratrole, is an organic aromatic compound that presents as a light yellow to brown crystalline powder.[1][2] Its structure consists of an aniline core substituted with two methoxy groups at the C3 and C4 positions. This substitution pattern imparts specific chemical properties and results in a unique spectroscopic fingerprint. A summary of its essential physicochemical properties is provided below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| CAS Number | 6315-89-5 | [3] |

| Appearance | Light yellow to Brown powder/crystal | [1] |

| Melting Point | 85-89 °C | |

| Boiling Point | 174-176 °C / 22 mmHg | |

| Solubility | Soluble in dilute inorganic acids, ethanol, ether.[2] |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Principles and Rationale

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. Infrared radiation is absorbed by the molecule, causing its bonds to vibrate at specific, quantized frequencies. The resulting spectrum of absorption versus wavenumber provides a unique "fingerprint." For 3,4-Dimethoxyaniline, FT-IR is expertly employed to confirm the presence of the primary amine (-NH₂), the aromatic ring (C=C-H), and the ether (-O-CH₃) functionalities, which are the defining features of its structure.

Experimental Protocol: Solid-State Analysis via KBr Pellet

The potassium bromide (KBr) pellet method is a trusted and highly reproducible technique for obtaining high-quality spectra of solid samples.[4] KBr is selected as the matrix because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and forms a stable, non-interacting solid solution with the analyte.

Step-by-Step Methodology:

-

Sample and Matrix Preparation: Dry analytical grade KBr powder in an oven at 105°C for at least one hour to eliminate moisture, which shows a broad, interfering O-H absorption band.[5]

-

Homogenization: Weigh approximately 1-2 mg of 3,4-Dimethoxyaniline and 100-200 mg of the dried KBr.[4] The 1:100 sample-to-matrix ratio is critical to minimize intermolecular interactions and reduce scattering effects.

-

Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture for 3-5 minutes until a fine, homogenous powder is obtained.[5] This step is crucial to reduce particle size below the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect) and producing sharp, well-defined peaks.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This pressure sinters the KBr into a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the ambient atmosphere (primarily H₂O and CO₂) to be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to achieve an excellent signal-to-noise ratio.

-

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation

The FT-IR spectrum of 3,4-Dimethoxyaniline is characterized by several distinct absorption bands that confirm its structure. A detailed experimental and theoretical study on the vibrational structure of 3,4-DMA provides authoritative assignments for these bands.[6]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3440 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | A characteristic doublet confirming the -NH₂ group.[7] |

| 3060 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Indicates C-H bonds on the benzene ring. |

| 2960 - 2840 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Confirms the methyl groups of the ether functionalities. |

| ~1620 | N-H Bending (Scissoring) | Primary Amine | A strong band, further evidence of the primary amine.[7] |

| 1590 & 1515 | C=C Aromatic Ring Stretch | Aromatic Ring | Strong absorptions characteristic of the benzene ring skeleton. |

| ~1250 & ~1025 | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether | Strong bands confirming the aryl-O-CH₃ ether linkages.[8] |

| ~1280 | C-N Stretch | Aromatic Amine | Strong band typical for aromatic amines.[7] |

| 860 - 800 | C-H Out-of-Plane Bending | Aromatic Ring | Pattern indicates the 1,2,4-trisubstitution on the benzene ring. |